molecular formula C12H18N2 B2667934 Cyclopentyl(3-methylpyridin-2-yl)methanamine CAS No. 1250429-50-5

Cyclopentyl(3-methylpyridin-2-yl)methanamine

Cat. No.: B2667934
CAS No.: 1250429-50-5
M. Wt: 190.29
InChI Key: CKCNFNRCNSGNSH-UHFFFAOYSA-N
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Description

Cyclopentyl(3-methylpyridin-2-yl)methanamine is a chemical compound with the molecular formula C₁₂H₁₈N₂ It is known for its unique structure, which includes a cyclopentyl group attached to a 3-methylpyridin-2-yl group via a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(3-methylpyridin-2-yl)methanamine typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 3-methylpyridine, undergoes a series of reactions to introduce the methanamine group at the 2-position.

    Cyclopentyl Group Introduction: The cyclopentyl group is then introduced through a nucleophilic substitution reaction, where a suitable cyclopentyl halide reacts with the intermediate pyridine derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(3-methylpyridin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Cyclopentyl(3-methylpyridin-2-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopentyl(3-methylpyridin-2-yl)methanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may act as an inhibitor, activator, or modulator of these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl(2-methylpyridin-3-yl)methanamine
  • Cyclopentyl(4-methylpyridin-2-yl)methanamine
  • Cyclopentyl(3-ethylpyridin-2-yl)methanamine

Uniqueness

Cyclopentyl(3-methylpyridin-2-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring and the presence of the cyclopentyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

cyclopentyl-(3-methylpyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-9-5-4-8-14-12(9)11(13)10-6-2-3-7-10/h4-5,8,10-11H,2-3,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCNFNRCNSGNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(C2CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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